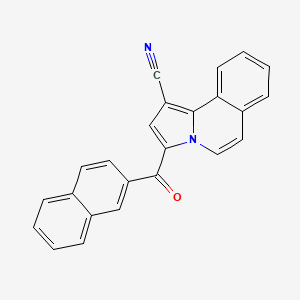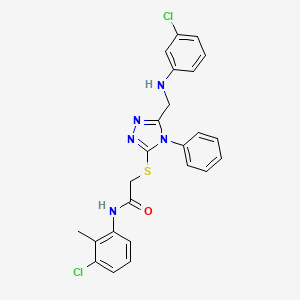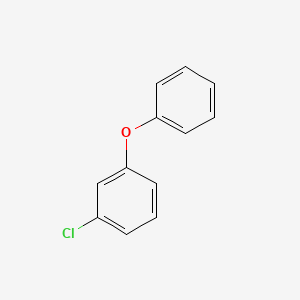
3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is used primarily in research and experimental applications.
Métodos De Preparación
The preparation of SALOR-INT L450286-1EA involves synthetic routes that typically include the reaction of naphthoyl chloride with pyrroloisoquinoline under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The industrial production methods for this compound are not widely documented, but laboratory synthesis is the primary method of preparation .
Análisis De Reacciones Químicas
SALOR-INT L450286-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
SALOR-INT L450286-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of SALOR-INT L450286-1EA involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
SALOR-INT L450286-1EA can be compared with other similar compounds, such as:
3-(2-Naphthoyl)pyrrole: Similar in structure but lacks the isoquinoline moiety.
1-Naphthoylindole: Contains an indole ring instead of the pyrroloisoquinoline structure.
Naphthoylbenzamide: Features a benzamide group instead of the carbonitrile group.
The uniqueness of SALOR-INT L450286-1EA lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C24H14N2O |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-(naphthalene-2-carbonyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H14N2O/c25-15-20-14-22(26-12-11-17-6-3-4-8-21(17)23(20)26)24(27)19-10-9-16-5-1-2-7-18(16)13-19/h1-14H |
Clave InChI |
NUCOTJOBFCIJQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC(=C4N3C=CC5=CC=CC=C54)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)

![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)
![3-ethyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12003064.png)
![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)


![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
